

2-(Bromomethyl)benzonitrile chemical properties

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Compound of Interest		
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An In-depth Technical Guide to the Chemical Properties of 2-(Bromomethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Bromomethyl)benzonitrile, also known as 2-cyanobenzyl bromide, is a highly reactive aromatic organic compound that serves as a critical building block in various synthetic applications. Its bifunctional nature, featuring both a nitrile group and a reactive benzylic bromide, makes it a versatile intermediate for introducing the 2-cyanobenzyl moiety into a wide range of molecules. This is particularly significant in the pharmaceutical industry, where it is a key starting material for the synthesis of Alogliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, spectroscopic data, and its role in relevant biological pathways.

Core Chemical Properties

2-(Bromomethyl)benzonitrile is a solid at room temperature, appearing as a white to beige crystalline powder.[3] It is stable under standard ambient conditions but is sensitive to moisture. [3][4]

Physicochemical Data



The key quantitative properties of **2-(Bromomethyl)benzonitrile** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	22115-41-9	[1][4][5][6]
Molecular Formula	C ₈ H ₆ BrN	[3][5][7]
Linear Formula	BrCH ₂ C ₆ H ₄ CN	[1]
Molecular Weight	196.04 g/mol	[3][5][6][7]
Melting Point	72-74 °C	[1][3]
Boiling Point	111 °C @ 1.5 mmHg	[3]
Density	~1.5 g/cm³ (estimate)	[8]
Solubility	Slightly soluble in water. Slightly soluble in Chloroform and Ethyl Acetate.	[3]
Appearance	White to light yellow/beige crystalline powder or solid.	[1][3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of **2- (Bromomethyl)benzonitrile**. Full spectral data is available in public databases such as PubChem, which links to resources like SpectraBase and the NIST Mass Spectrometry Data Center.[7] The expected characteristic signals are summarized below.



Spectroscopy Type	Characteristic Peaks <i>l</i> Signals	Reference(s)
¹ H NMR	Aromatic Protons (Ar-H): ~7.2-7.8 ppm. Benzylic Protons (-CH ₂ Br): ~4.5-4.8 ppm.	[9]
¹³ C NMR	Nitrile Carbon (-C≡N): ~117- 119 ppm. Aromatic Carbons: ~128-136 ppm. Benzylic Carbon (-CH₂Br): ~30-33 ppm.	[10]
Infrared (IR)	Nitrile Stretch (C≡N): 2220- 2260 cm ⁻¹ (medium). Aromatic C-H Stretch: ~3030 cm ⁻¹ (variable). C-Br Stretch: 500- 600 cm ⁻¹ .	[11]
Mass Spectrometry	Molecular Ion (M+): m/z ~195/197 (reflecting ⁷⁹ Br/ ⁸¹ Br isotopes). Base Peak: m/z 116 (loss of Br).	[7]

Reactivity, Stability, and Handling Chemical Stability and Reactivity

2-(Bromomethyl)benzonitrile is chemically stable under standard room temperature conditions.[4] However, it is moisture-sensitive and should be handled accordingly.[3] The benzylic bromide functional group is a strong alkylating agent, making the compound highly reactive towards nucleophiles such as amines, alcohols, and thiols.[7]

- Incompatible Materials: Strong bases, alcohols, amines, and metals should be avoided.[3]
- Hazardous Decomposition: Upon combustion, it may produce hazardous gases including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[3][4]

Key Reactions



The compound is utilized in several important synthetic transformations:

- Alkylation: It serves as an electrophile to introduce the 2-cyanobenzyl group. A primary application is the N-alkylation of heterocyclic compounds, such as the reaction with 6chlorouracil in the synthesis of Alogliptin.[12][13]
- Condensation Reactions: It undergoes base-promoted condensation with reagents like homophthalic anhydride to form complex polycyclic structures such as indeno[1,2c]isoquinolin-5-ones.[1][3]

Safety and Handling

2-(Bromomethyl)benzonitrile is classified as a corrosive substance that causes severe skin burns and eye damage (GHS Category 1B).[1][4] It may also be harmful if swallowed.[7]

- Hazard Statements: H314 (Causes severe skin burns and eye damage).[1][4]
- Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield. Work in a well-ventilated area or fume hood. Do not breathe dust. Wash skin thoroughly after handling.[4][14]
- Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly sealed and store locked up in an area designated for corrosive materials.[1][3]

Experimental Protocols

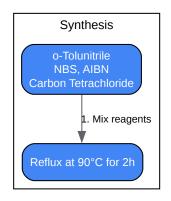
Detailed methodologies are essential for the safe and efficient use of **2- (Bromomethyl)benzonitrile** in a research setting.

Synthesis of 2-(Bromomethyl)benzonitrile via Radical Bromination

This protocol describes the synthesis from o-tolunitrile (2-methylbenzonitrile) using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator.[3]

Workflow Diagram







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Caption: General workflow for the synthesis and purification of 2-(Bromomethyl)benzonitrile.



Methodology:

- Reaction Setup: To a solution of 2-methylbenzonitrile (o-tolunitrile, 325 mmol) in carbon tetrachloride (300 mL), add N-bromosuccinimide (NBS, 346 mmol) and azobisisobutyronitrile (AIBN, 29.25 mmol).[3]
- Reaction: Heat the reaction mixture to 90°C and maintain for 2 hours.
- Work-up: After the reaction period, cool the mixture to room temperature. The precipitated solid (succinimide) is removed by filtration.[3]
- Purification: The filtrate is washed four times with a saturated aqueous sodium bicarbonate solution (4 x 120 mL). The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.[3]
- Isolation: The resulting solid is washed with hexane (4 x 500 mL) and dried to yield 2-(bromomethyl)benzonitrile as a yellow solid (typical yield: 57%).[3]

Synthesis of Alogliptin Intermediate

This protocol details the N-alkylation of 6-chlorouracil, a key step in the synthesis of Alogliptin. [2][12]

Methodology:

- Reaction Setup: To a solution of 6-chlorouracil (1.0 eq) in dimethylformamide (DMF), add sodium hydride (NaH) and lithium bromide (LiBr).[12][13]
- Addition: Add a solution of 2-(bromomethyl)benzonitrile (approx. 1.0 eq) to the reaction mixture.[12]
- Reaction: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.[12]
- Work-up: Quench the reaction by carefully adding water. Extract the product into an organic solvent such as ethyl acetate.[12]

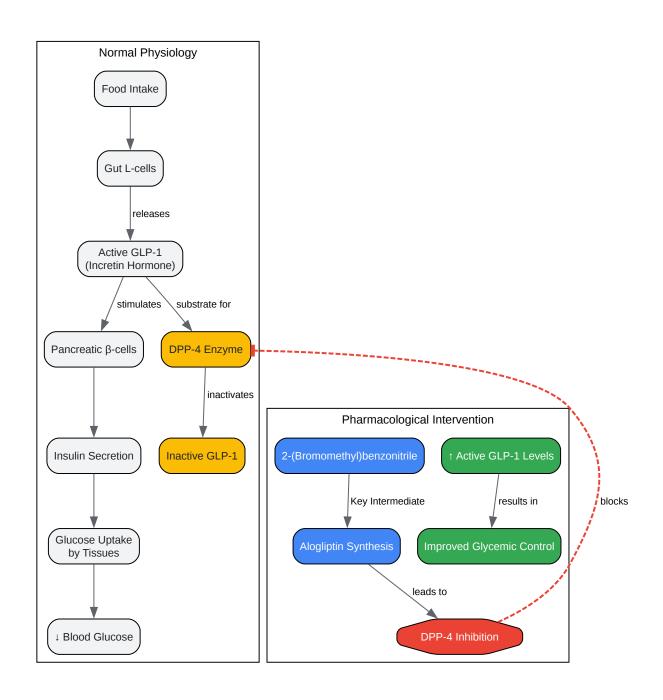


 Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired intermediate, 2-((6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile.[12]

Application in Drug Development: The DPP-4 Signaling Pathway

The primary pharmaceutical relevance of **2-(Bromomethyl)benzonitrile** is as a precursor to Alogliptin, a selective DPP-4 inhibitor.[1] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][15] These hormones are released after a meal and stimulate insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, Alogliptin increases the active levels of these incretins, thereby enhancing insulin release, suppressing glucagon secretion, and improving glycemic control in patients with type 2 diabetes.[5][16]





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Caption: Role of **2-(Bromomethyl)benzonitrile** in the synthesis of a DPP-4 inhibitor and its effect on the incretin pathway.

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